molecular formula C19H18N4O4S B2808171 4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one CAS No. 2310124-17-3

4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one

Cat. No. B2808171
CAS RN: 2310124-17-3
M. Wt: 398.44
InChI Key: ZSYUNMSJWWJECS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one, also known as GSK-3 inhibitor VIII, is a chemical compound that has been widely studied in the field of scientific research. This compound is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Chemical Inhibitors and Drug Metabolism

Chemical inhibitors that affect cytochrome P450 isoforms in human liver microsomes are crucial for understanding drug-drug interactions and metabolism. Piperazine derivatives, like those similar to the compound , have been studied for their selectivity and potency as inhibitors of major human hepatic CYP isoforms. This research aids in predicting potential drug-drug interactions during coadministration of multiple drugs S. C. Khojasteh et al., 2011.

Ligands for D2-like Receptors

Arylcycloalkylamines, including phenyl piperidines and piperazines, have been identified as pharmacophoric groups in antipsychotic agents. Research has shown that these compounds can improve the potency and selectivity of binding affinity at D2-like receptors, indicating their potential use in designing drugs for neuropsychiatric disorders D. Sikazwe et al., 2009.

DNA Minor Groove Binders

Compounds like Hoechst 33258 and its analogs, which are N-methyl piperazine derivatives with benzimidazole groups, bind strongly to the minor groove of double-stranded B-DNA. Such binding specificity has applications in fluorescent DNA staining, chromosome analysis, and as starting points for drug design targeting DNA interactions U. Issar & R. Kakkar, 2013.

Pro-cognitive Effects of Peptides

The involvement of dopamine receptors in the pro-cognitive effects of certain peptides suggests a role for piperazine derivatives in enhancing memory. This highlights their potential application in treating cognitive disorders, dependent on local dopamine receptor subpopulations J. Braszko, 2010.

Antitubercular Activity

Piperazine and its analogs have been reviewed for their anti-tubercular activity. Significant efforts have been made to design and synthesize piperazine-based compounds with potent activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains P. Girase et al., 2020.

properties

IUPAC Name

4-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonyl-1-pyridin-2-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-14-21-17(13-27-14)15-5-7-16(8-6-15)28(25,26)22-10-11-23(19(24)12-22)18-4-2-3-9-20-18/h2-9,13H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYUNMSJWWJECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(C(=O)C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.